N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
Kinesin Spindle Protein Inhibitors
Compounds derived from a series of novel kinesin spindle protein (KSP) inhibitors, such as AZD4877, have shown significant biochemical potency and pharmaceutical properties suitable for clinical development as anticancer agents. These compounds induce mitosis arrest and cellular death in cancer cells, demonstrating a promising avenue for cancer treatment research (Theoclitou et al., 2011).
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown marked inhibition against various cancer cell lines, indicating their potential as anticancer agents. These findings underscore the relevance of such compounds in designing new therapeutic strategies against cancer (Abdellatif et al., 2014).
Antibacterial Activity
- Novel Heterocyclic Compounds: The development of new heterocyclic compounds containing a sulfonamido moiety has been explored for their suitability as antibacterial agents. This research direction highlights the versatility of pyrimidine and pyrazole derivatives in addressing bacterial resistance, offering a foundation for the discovery of new antibiotics (Azab et al., 2013).
Biological Evaluation and Molecular Docking Studies
- Adenosine Deaminase Inhibition: Pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and tested for their ability to inhibit adenosine deaminase (ADA), with some derivatives showing exceptional inhibitory activity. This research suggests potential therapeutic applications in conditions associated with ADA activity, further emphasizing the significance of such compounds in medicinal chemistry (La Motta et al., 2009).
Propiedades
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-6-13-10-17(26)23-20(21-13)25-16(7-11(2)24-25)22-19(27)12-8-14(28-3)18(30-5)15(9-12)29-4/h7-10H,6H2,1-5H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGHCSKWDURREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.